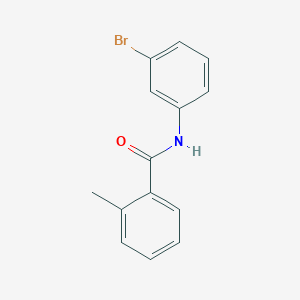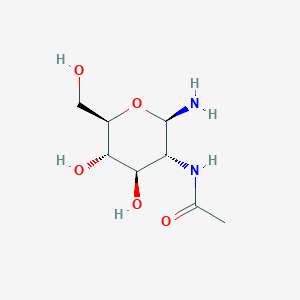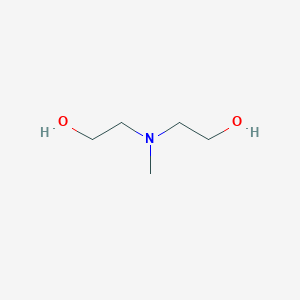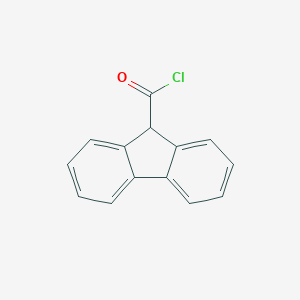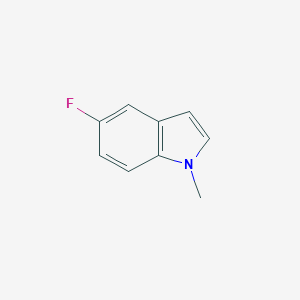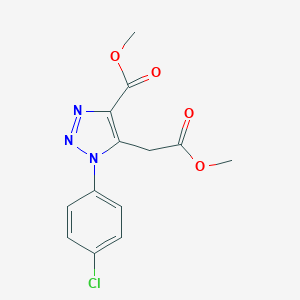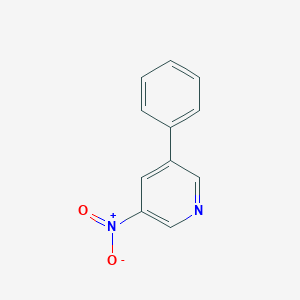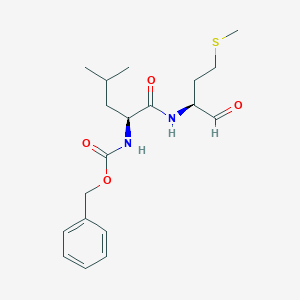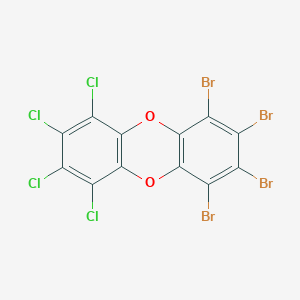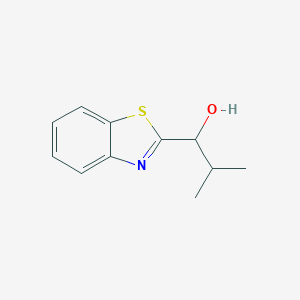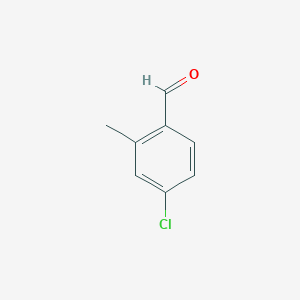
Ethyl 4-isobutylphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-isobutylphenylacetate is a chemical compound with the molecular formula C14H20O2 . It has an average mass of 220.307 Da and a monoisotopic mass of 220.146332 Da . It is also known by other names such as Ethyl (4-isobutylphenyl)acetate and Ethyl 4-(2-methylpropyl)benzeneacetate .
Molecular Structure Analysis
The molecular structure of Ethyl 4-isobutylphenylacetate consists of 14 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the specific details about the arrangement of these atoms in the molecule are not provided in the search results.Physical And Chemical Properties Analysis
Ethyl 4-isobutylphenylacetate has an average mass of 220.307 Da and a monoisotopic mass of 220.146332 Da . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis Methods
Stereoselective Synthesis : Ethyl 4-isobutylphenylacetate can be synthesized using microfluidic chip reactors and stereoselective biotechnology methods. This process involves asymmetric hydrogenation of ethyl 4-chloro-acetoacetate to produce optically pure products (Kluson et al., 2019).
Enantioselective Synthesis : An enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, a related compound, demonstrates a technical approach to producing intermediates for ACE inhibitors with high enantiomeric purity (Herold et al., 2000).
Applications in Medicinal Chemistry
Potential Anti-Arthritic Applications : Ethyl (4-phenylphenyl)acetate, a closely related compound, is studied for its potential as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs for treating arthritis (Costa et al., 2012).
Use in Enzyme Inhibition : Derivatives of ethyl 4-isobutylphenylacetate have shown effectiveness as inhibitors of certain enzymes, which can be relevant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Biochemical Processes
Catalytic Applications : The compound has been studied in processes like carbonylation, where it serves as a reactant for the synthesis of 2‐arylpropionic acids, demonstrating its utility in homogeneous catalyst systems (Seayad et al., 1999).
Role in Kinetic Resolution : Ethyl 4-isobutylphenylacetate-related compounds are used in the kinetic resolution of certain intermediates, crucial for the synthesis of ACE inhibitors, showcasing its role in enantioselective processes (Liese et al., 2002).
Propiedades
Número CAS |
15649-02-2 |
|---|---|
Nombre del producto |
Ethyl 4-isobutylphenylacetate |
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
ethyl 2-[4-(2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C14H20O2/c1-4-16-14(15)10-13-7-5-12(6-8-13)9-11(2)3/h5-8,11H,4,9-10H2,1-3H3 |
Clave InChI |
UWULXAQFAQOSSY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(C)C |
SMILES canónico |
CCOC(=O)CC1=CC=C(C=C1)CC(C)C |
Otros números CAS |
15649-02-2 |
Sinónimos |
4-(2-Methylpropyl)benzeneacetic Acid Ethyl ester; (p-isobutylphenyl)acetic Acid Ethyl Ester; Ethyl (4-Isobutylphenyl)acetate; Ethyl p-Isobutylphenylacetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



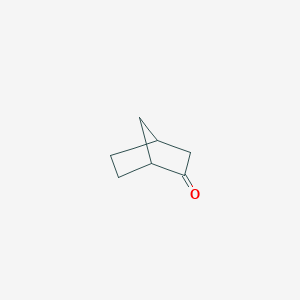
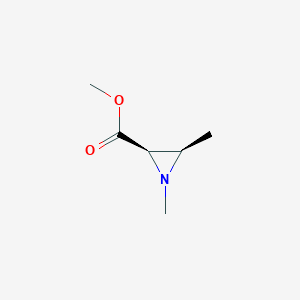
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
